molecular formula C6H4Cl2N2O B14835804 1-(3,6-Dichloropyrazin-2-YL)ethanone

1-(3,6-Dichloropyrazin-2-YL)ethanone

Cat. No.: B14835804
M. Wt: 191.01 g/mol
InChI Key: YDFGUPONICOYBS-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyrazin-2-YL)ethanone is a chemical compound characterized by its pyrazine ring substituted with chlorine atoms at the 3 and 6 positions and an ethanone group at the 1 position

Preparation Methods

The synthesis of 1-(3,6-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 3,6-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3,6-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,6-Dichloropyrazin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

1-(3,6-Dichloropyrazin-2-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other related compounds.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

1-(3,6-dichloropyrazin-2-yl)ethanone

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3

InChI Key

YDFGUPONICOYBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CN=C1Cl)Cl

Origin of Product

United States

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